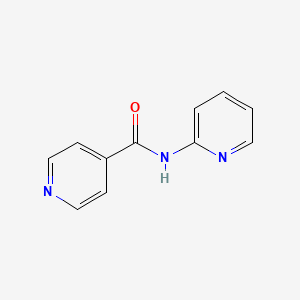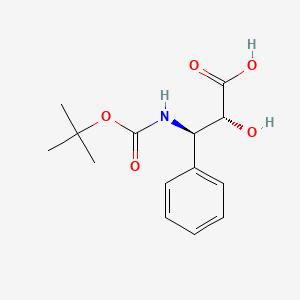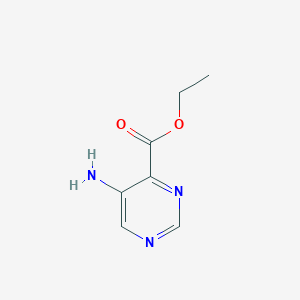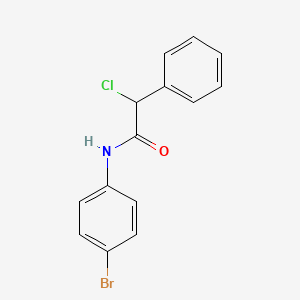
2-amino-N-methyl-3-phenylpropanamide
Overview
Description
2-amino-N-methyl-3-phenylpropanamide, also known as N-methyl-3-phenylpropanamide , is a chemical compound with the molecular formula C10H14N2O . It is related to the class of compounds known as amides.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a propanamide backbone with a methylamine substitution . The InChI code for this compound is UDXSBRWDLXGZIC-UHFFFAOYSA-N .Scientific Research Applications
Synthetic Chemistry Applications : Mekhael et al. (2002) discuss the use of compounds related to 2-amino-N-methyl-3-phenylpropanamide in the novel synthesis of 2,3-dihydro-1,3,3-trimethylindol-2-one, indicating its utility in complex organic synthesis (Mekhael et al., 2002).
One-Pot Synthesis : Li et al. (2013) developed a one-pot synthesis approach for (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, showcasing the potential of this compound in streamlining chemical synthesis processes (Li et al., 2013).
Chemoselective Reactions : Hajji et al. (2002) explored the chemoselective reactions of a related compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This indicates its role in producing specific types of chemical structures (Hajji et al., 2002).
Enzymatic Reaction Studies : Abdel-Monem (1975) studied the N-demethylation of related tertiary amines, indicating the potential of this compound in enzymatic reaction research (Abdel-Monem, 1975).
Computational Peptidology : Flores-Holguín et al. (2019) used computational methods to study the chemical reactivity of peptides, including those related to this compound. This research contributes to the understanding of peptides in drug design (Flores-Holguín et al., 2019).
Anticancer Agent Design : Kumar et al. (2009) synthesized and evaluated derivatives of this compound for their cytotoxicity against human cancer cell lines, indicating its potential in designing new anticancer agents (Kumar et al., 2009).
Pharmaceutical Applications : Several studies, such as those by Van Bever et al. (1974) and Van Bever et al. (1976), have synthesized and evaluated the pharmacological properties of N-phenylpropanamide derivatives, which are structurally related to this compound. These studies highlight its relevance in developing potent analgesics (Van Bever et al., 1974), (Van Bever et al., 1976).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRKOQJETMBIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)







![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)

